molecular formula C20H18ClN3O5S2 B11419636 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11419636
M. Wt: 480.0 g/mol
InChI Key: FTJBWOWFQYMYCV-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a chlorobenzenesulfonyl group, a dihydropyrimidinone core, and an ethoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the chlorobenzenesulfonyl group and the ethoxyphenylacetamide moiety. Common reagents used in these steps include chlorosulfonic acid, ethyl acetate, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
  • 2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide lies in its specific substitution pattern and the presence of the chlorobenzenesulfonyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClN3O5S2

Molecular Weight

480.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O5S2/c1-2-29-15-7-5-14(6-8-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-9-3-13(21)4-10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

FTJBWOWFQYMYCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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